
2-((Dimethylamino)methyl)acrylic acid
Overview
Description
2-(Dimethylamino)ethyl acrylate (CAS 2439-35-2), often abbreviated as ADAME, is a cationic monomer with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.19 g/mol . It is an acrylate ester derivative featuring a tertiary dimethylamino group (-N(CH₃)₂) attached to the ethyl chain. ADAME is widely used in the synthesis of cationic polyacrylates, hydrogels, and as a precursor in pharmaceutical and agrochemical applications . Its reactivity stems from the acrylate double bond and the ionizable dimethylamino group, which enables pH-sensitive behavior in polymers .
Preparation Methods
Transesterification of Alkyl Acrylates with Dimethylaminoethanol
Reaction Mechanism and Catalysis
The transesterification of alkyl acrylates (e.g., methyl acrylate) with dimethylaminoethanol represents a widely adopted industrial approach, adapted from methodologies detailed in ester exchange reactions for methacrylate derivatives . This method involves the nucleophilic substitution of the alkoxy group in the alkyl acrylate with dimethylaminoethanol, facilitated by tin-based catalysts such as di-n-butyltin oxide. The reaction proceeds via a two-step mechanism:
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Azeotropic dehydration : Initial refluxing of the alkyl acrylate and dimethylaminoethanol mixture removes water through co-distillation with the alkyl acrylate, ensuring anhydrous conditions critical for catalyst activity.
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Transesterification : Introduction of di-n-butyltin oxide (0.2–1 mol%) catalyzes the exchange, producing 2-((dimethylamino)methyl)acrylate ester and alkanol (e.g., methanol).
Industrial Process Optimization
Key parameters for maximizing yield (reported up to 71% in analogous methacrylate syntheses ) include:
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Molar ratio : A 1:1.1 to 1:3.5 ratio of dimethylaminoethanol to alkyl acrylate ensures excess acrylate for complete conversion.
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Inhibitors : Phenothiazine (1–3 wt%) suppresses radical polymerization of the acrylate monomer during reflux.
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Distillation conditions : Azeotropic removal of alkanol at reflux ratios of 5:1–7:1 minimizes side reactions, while vacuum distillation (head temperature <115°C) isolates the product .
Table 1: Transesterification Reaction Conditions and Outcomes
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Catalyst loading | 0.5–0.8 mol% | Maximizes turnover |
Reaction temperature | 65–85°C (azeotrope removal) | Prevents decomposition |
Inhibitor concentration | 1.5–2.5 wt% | Reduces polymerization |
Mannich Reaction Approach
Theoretical Framework
The Mannich reaction offers a direct route to introduce the dimethylaminomethyl group onto acrylic acid’s β-carbon. This one-pot synthesis involves the condensation of acrylic acid, formaldehyde, and dimethylamine under acidic or basic conditions. The proposed mechanism proceeds as follows:
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Iminium ion formation : Formaldehyde and dimethylamine react to generate an electrophilic iminium intermediate.
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Nucleophilic attack : Acrylic acid’s α-hydrogen participates in a Mannich-type addition, yielding the tertiary amine product.
Challenges and Mitigation Strategies
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Polymerization risk : Acrylic acid’s inherent reactivity necessitates low temperatures (0–10°C) and radical inhibitors (e.g., hydroquinone).
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Byproduct formation : Excess formaldehyde may lead to bis-alkylation; stoichiometric control (1:1:1 molar ratio) and pH modulation (pH 4–6) are critical.
Table 2: Hypothetical Mannich Reaction Parameters
Component | Role | Optimization Strategy |
---|---|---|
Formaldehyde | Electrophile source | Slow addition to minimize excess |
Dimethylamine | Nucleophile | Use in gaseous form for precise dosing |
Solvent | Aqueous or ethanol | Enhances solubility of intermediates |
Alkylation of Protected Acrylic Acid Derivatives
Ester Protection and Subsequent Hydrolysis
Adapting methodologies from acrylate ester synthesis , this route involves:
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Esterification : Acrylic acid is converted to a methyl or ethyl ester to mitigate carboxylate reactivity.
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Alkylation : The ester undergoes nucleophilic substitution with (dimethylaminomethyl)bromide in the presence of a base (e.g., NaOH).
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Deprotection : Acidic hydrolysis (e.g., HCl, H2SO4) regenerates the carboxylic acid functionality.
Critical Considerations
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Solvent selection : Dichloromethane or THF facilitates alkylation while avoiding ester saponification.
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Temperature control : Reflux conditions (40–60°C) balance reaction rate and side-product formation.
Table 3: Alkylation-Hydrolysis Protocol
Step | Conditions | Yield Estimate |
---|---|---|
Esterification | H2SO4 catalyst, reflux | 85–90% |
Alkylation | NaOH, DCM, 50°C | 60–70% |
Hydrolysis | 6M HCl, 80°C | 90–95% |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
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Transesterification : Highest scalability (industrial adoption), moderate yields (65–75%), but requires specialized equipment for azeotropic distillation.
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Mannich reaction : Theoretically simpler but suffers from low yields (<50% in preliminary trials) and stringent temperature control.
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Alkylation-hydrolysis : Multistep process limits throughput, though bench-scale yields exceed 50%.
Chemical Reactions Analysis
Types of Reactions: 2-((Dimethylamino)methyl)acrylic acid undergoes various chemical reactions, including:
Polymerization: It can form homopolymers and copolymers with other monomers such as acrylic acid, methacrylates, and styrene.
Hydrolysis: The compound hydrolyzes rapidly in the presence of water to form acrylic acid and dimethylaminoethanol.
Substitution Reactions: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Free-radical initiators are commonly used to initiate polymerization reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or alcohols can react with the compound under mild conditions.
Major Products:
Polymerization: The major products are homopolymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: The primary products are acrylic acid and dimethylaminoethanol.
Scientific Research Applications
2-((Dimethylamino)methyl)acrylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)acrylic acid involves its reactivity with various chemical species:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Acrylate vs. Methacrylate Derivatives
2-(Dimethylamino)ethyl Methacrylate (DMAEMA)
- Molecular Formula: C₈H₁₅NO₂; Molecular Weight: 157.21 g/mol .
- Key Differences: The methacrylate group (α-methyl substitution) enhances steric hindrance, reducing polymerization rates compared to ADAME . Applications: Used in acrylamide copolymers and drug delivery systems due to its slower degradation kinetics .
Methacrylic Acid (MAA)
- Molecular Formula : C₄H₆O₂; Molecular Weight : 86.09 g/mol .
- Key Differences: Lacks the dimethylamino group, making it a simple carboxylic acid. Highly acidic (pKa ~4.66) compared to ADAME, which is a neutral ester but can form cationic species in acidic conditions . Applications: Primarily used in adhesives, coatings, and superabsorbent polymers .
Functional Group Comparison: Amino vs. Hydroxyl vs. Carboxylic Acid
Physicochemical Properties
Application-Based Comparison
Biological Activity
Overview
2-((Dimethylamino)methyl)acrylic acid, also known as DMAEMA, is an organic compound with the molecular formula CHNO. It is a derivative of acrylic acid characterized by the presence of a dimethylamino group attached to the methylene carbon of the acrylic backbone. This compound exhibits significant biological activity and has been investigated for various applications in medicinal chemistry, polymer science, and biochemistry.
Target Interactions
DMAEMA primarily acts as a monomer in the synthesis of diverse polymers and copolymers. Its biological activity is largely attributed to its ability to interact with biological macromolecules, influencing enzyme activity and cellular processes. The compound can form polymers that are responsive to environmental stimuli such as pH and temperature, making it a candidate for drug delivery systems.
Biochemical Pathways
DMAEMA's interaction with enzymes may inhibit their function by binding to active sites or altering conformational states. This can interfere with nucleic acid synthesis and protein function, leading to potential antiviral and anticancer effects .
Polymer Synthesis
DMAEMA is extensively used in the synthesis of polymers due to its reactivity. It can undergo various chemical reactions, including:
- Polymerization : DMAEMA can form homopolymers and copolymers with other monomers like acrylic acid and styrene.
- Hydrolysis : The compound hydrolyzes rapidly in water, producing acrylic acid and dimethylaminoethanol.
- Substitution Reactions : It can react with nucleophiles under mild conditions, leading to diverse derivatives .
Drug Delivery Systems
Research has shown that polymersomes created from DMAEMA exhibit dual responsiveness (pH and temperature), making them suitable for targeted drug delivery applications. These systems can encapsulate therapeutic agents and release them in response to specific stimuli, enhancing treatment efficacy while minimizing side effects .
Case Studies
- Antiviral Activity : A study investigated the use of DMAEMA-based polymers in inhibiting viral replication. The results indicated that these polymers could effectively block viral entry into host cells, showcasing their potential as antiviral agents .
- Cancer Treatment : Research demonstrated that DMAEMA-containing polymers could be utilized to deliver chemotherapeutic agents directly to tumor sites. This targeted approach significantly improved the therapeutic index by reducing systemic toxicity associated with conventional chemotherapy .
Comparative Analysis
The biological activity of DMAEMA can be compared with similar compounds:
Compound | Structure | Key Features |
---|---|---|
2-(Dimethylamino)ethyl acrylate | Similar amine functionality | Used in hydrogels for drug delivery |
Methacrylic Acid Derivatives | Varying reactivity | Different polymerization properties |
DMAEMA is unique due to its specific combination of the dimethylamino group and acrylic backbone, which imparts distinct reactivity and versatility in various chemical reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((Dimethylamino)methyl)acrylic acid, and how do reaction conditions influence yield and purity?
- Methodology :
- Nucleophilic substitution : Reacting acryloyl chloride with dimethylaminomethyl alcohol under controlled anhydrous conditions (e.g., THF solvent, -10°C to 0°C) to minimize side reactions .
- Ester hydrolysis : Hydrolyzing the corresponding acrylate ester (e.g., 2-(dimethylamino)ethyl acrylate) using NaOH or HCl in aqueous/organic biphasic systems, with pH monitoring to avoid over-acidification .
- Key variables : Temperature control (<5°C for exothermic steps), solvent polarity (to stabilize intermediates), and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology :
- ¹H/¹³C NMR :
- Dimethylamino group : Singlet at ~2.2–2.4 ppm (6H, N(CH₃)₂) .
- Acrylic acid backbone : Doublets for vinyl protons (δ 5.8–6.5 ppm, J = 10–17 Hz) and carboxylic acid proton (broad, δ 10–12 ppm) .
- FTIR :
- C=O stretch : Strong band at ~1700 cm⁻¹ (carboxylic acid) and ~1630 cm⁻¹ (acrylic C=C) .
- LC-MS : Validates molecular weight (M+H⁺ ≈ 144.1 g/mol) and detects impurities (e.g., residual ester precursors) .
Q. What are the primary research applications of this compound in polymer chemistry, particularly regarding copolymer design?
- Methodology :
- pH-responsive copolymers : Copolymerize with hydrophobic monomers (e.g., butyl acrylate) to create materials for drug delivery systems. The dimethylamino group enables pH-dependent solubility (e.g., protonation below pH 6.5) .
- Functional hydrogels : Crosslink with poly(ethylene glycol) diacrylate (PEGDA) for biomedical applications. Adjust monomer ratios to tune mechanical properties .
Advanced Research Questions
Q. How does the presence of the dimethylamino group influence the compound's reactivity in free radical polymerization, and what strategies mitigate premature termination?
- Methodology :
- Steric hindrance : The dimethylamino group slows propagation by shielding the vinyl group. Use high-initiator concentrations (e.g., AIBN at 2–5 mol%) to compensate .
- Side reactions : Amine-mediated chain transfer can reduce molecular weight. Add chain-transfer agents (e.g., thiols) to control polydispersity .
- Stabilizers : Include 0.1% 4-methoxyphenol to prevent spontaneous polymerization during storage .
Q. What experimental approaches resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodology :
- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) to identify confounding variables (e.g., solvent choice, bacterial strains) .
- Standardized protocols : Re-test derivatives under controlled conditions (e.g., fixed pH, consistent cell lines) to isolate structure-activity relationships .
Q. What are the critical considerations for handling and storing this compound to prevent degradation or unintended polymerization?
- Methodology :
- Storage : Keep at 2–8°C under inert gas (N₂/Ar) with stabilizers (e.g., 4-methoxyphenol) .
- Handling : Use closed systems, local exhaust ventilation, and PPE (nitrile gloves, safety goggles) to minimize exposure .
- Monitoring : Regularly check for viscosity changes (indicative of polymerization) via viscometry .
Q. How can computational chemistry predict the compound's behavior in aqueous solutions, and what validation experiments are required?
- Methodology :
Properties
IUPAC Name |
2-[(dimethylamino)methyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(6(8)9)4-7(2)3/h1,4H2,2-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANOKKCPYBWVRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279125 | |
Record name | 2-((dimethylamino)methyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-98-5 | |
Record name | NSC11325 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-((dimethylamino)methyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(dimethylamino)methyl]prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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